N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
“N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. The name suggests that it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is present in many important molecules in nature, including some amino acids and neurotransmitters.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes an ethyl group (C2H5) attached to a nitrogen atom in the indole structure, a methyl group (CH3) attached to the 2-position of the indole, and a 2-oxoacetamide group (CH3C(=O)NH) also attached to the indole .Chemical Reactions Analysis
Indole compounds are generally reactive towards electrophilic substitution, due to the electron-rich nature of the aromatic ring system . Therefore, this compound might undergo reactions with electrophiles at several positions on the indole ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline solids that are slightly soluble in water but more soluble in organic solvents .Scientific Research Applications
Antiallergic Agents
Research has explored the synthesis of new compounds related to N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for their potential as antiallergic compounds. Studies found that these compounds, including various N-(pyridin-4-yl)-(indol-3-yl)alkylamides, exhibit significant antiallergic potency, with some compounds demonstrating enhanced inhibitory activity against histamine release and interleukin production, suggesting potential applications in treating allergies (C. Menciu et al., 1999).
Melatonin Receptor Ligands
Another area of application is in the development of melatonin receptor ligands. Compounds structurally related to this compound have been investigated for their binding affinity to MT1 and MT2 membrane receptors. These studies aim to understand how modifications to the molecule's structure affect its potential as a therapeutic agent for conditions related to the melatonin receptor, indicating its utility in drug development for neurological and sleep disorders (Gian Marco Elisi et al., 2020).
Potential Therapeutic Compounds
Further research into compounds similar to this compound has unveiled their potential as therapeutic agents. For instance, derivatives have been synthesized for their potential anticancer properties, with some compounds showing the ability to inhibit cell growth and induce apoptosis in cancer cell lines. This suggests that modifications to the this compound structure could lead to effective anticancer drugs (Yandong Wang et al., 2016).
Future Directions
Properties
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKSOLDINGJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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